molecular formula C13H16F2INO2S B14634560 5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide CAS No. 53711-60-7

5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Cat. No.: B14634560
CAS No.: 53711-60-7
M. Wt: 415.24 g/mol
InChI Key: FSNFZQQQUNZVGX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and chemical properties This compound is particularly interesting due to its unique structure, which includes a difluoromethanesulfonyl group and an indolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the difluoromethanesulfonyl group to an indole derivative. This can be achieved through electrophilic substitution reactions using difluoromethanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
  • 5-(Methanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
  • 5-(Ethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Uniqueness

Compared to similar compounds, 5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide exhibits unique properties due to the presence of the difluoromethanesulfonyl group. This group enhances the compound’s electrophilicity and stability, making it more reactive in certain chemical reactions. Additionally, the difluoromethanesulfonyl group can influence the compound’s biological activity, potentially leading to unique therapeutic applications .

Properties

CAS No.

53711-60-7

Molecular Formula

C13H16F2INO2S

Molecular Weight

415.24 g/mol

IUPAC Name

5-(difluoromethylsulfonyl)-1,2,3,3-tetramethylindol-1-ium;iodide

InChI

InChI=1S/C13H16F2NO2S.HI/c1-8-13(2,3)10-7-9(19(17,18)12(14)15)5-6-11(10)16(8)4;/h5-7,12H,1-4H3;1H/q+1;/p-1

InChI Key

FSNFZQQQUNZVGX-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)C(F)F)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.